Enantiomeric Purity Defines Utility in Asymmetric Synthesis
The (S)-enantiomer is supplied with a minimum purity of 95% and up to 98% (NLT 98%) from reputable vendors, ensuring a defined stereochemical input for asymmetric transformations . In contrast, the racemic 2-(bromomethyl)-1,4-dioxane (CAS 1339058-38-6) is an equimolar mixture of (R)- and (S)-enantiomers, offering no stereochemical control and necessitating costly chiral resolution or asymmetric catalysis in downstream steps [1].
| Evidence Dimension | Enantiomeric purity / stereochemical definition |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥95% purity (NLT 98% available) |
| Comparator Or Baseline | Racemic 2-(bromomethyl)-1,4-dioxane (CAS 1339058-38-6), undefined stereochemistry |
| Quantified Difference | Defined (S)-stereochemistry vs. undefined mixture |
| Conditions | Commercial supplier specifications (ChemSrc, ChemicalBook, Chemenu) |
Why This Matters
For procurement in asymmetric synthesis, a defined enantiomer eliminates the need for chiral resolution and ensures reproducible stereochemical outcomes in target molecules.
- [1] 2-(Bromomethyl)-1,4-dioxane. ChemSrc. CAS: 1339058-38-6. https://m.chemsrc.com/baike/1474074.html View Source
